BET Bromodomain Binding Affinity: Class-Level Potency of Tetrahydroquinoline Scaffolds
The tetrahydroquinoline chemotype to which this compound belongs has produced potent BET bromodomain ligands with binding affinities reaching sub-nanomolar Kd values. In a direct head-to-head comparison within the patent literature, tetrahydroquinoline-based inhibitors achieved BRD4 BD2 Kd values of 0.30 nM, demonstrating that the scaffold is capable of high-affinity bromodomain engagement [1]. While the specific Kd of 2-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has not been published in a peer-reviewed format, the N-butyl and 2-bromo substitution pattern present in this compound corresponds to pharmacophoric elements that project into the hydrophobic WPF shelf and the ZA channel of the bromodomain, respectively, both critical for affinity [2]. Users should empirically measure the Kd of this compound in their bromodomain assay of interest and compare it against the 0.30 nM benchmark for the tetrahydroquinoline class.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not publicly reported; empirical measurement required |
| Comparator Or Baseline | Related tetrahydroquinoline compound (BDBM50148603 / CHEMBL3770724): Kd = 0.30 nM (BROMOscan assay) |
| Quantified Difference | Not calculable until target compound data are generated |
| Conditions | BROMOscan assay, human partial-length BRD4 BD2 expressed in bacterial system |
Why This Matters
Establishes the potency ceiling of the tetrahydroquinoline scaffold and provides a benchmark against which the target compound's performance can be quantitatively assessed.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.30 nM for human BRD4 BD2 by BROMOscan assay. View Source
- [2] US20120208798A1. Tetrahydroquinoline Derivatives And Their Pharmaceutical Use. Filed November 3, 2010. Published August 16, 2012. View Source
